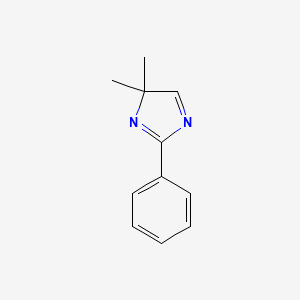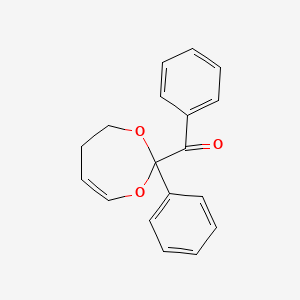
Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone is an organic compound characterized by its unique structure, which includes a dioxepin ring fused with phenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone typically involves the reaction of appropriate phenyl-substituted precursors under controlled conditions. One common method includes the cyclization of a phenyl-substituted diol with a phenyl ketone in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the dioxepin ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Formation of phenyl-substituted carboxylic acids.
Reduction: Formation of phenyl-substituted alcohols.
Substitution: Introduction of halogen or nitro groups on the phenyl rings.
科学研究应用
Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用机制
The mechanism of action of Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
相似化合物的比较
- Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)ethanone
- Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)propanone
Comparison: Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone is unique due to its specific substitution pattern and the presence of the dioxepin ring. This structure imparts distinct chemical and physical properties, such as stability and reactivity, making it suitable for various applications. Compared to similar compounds, it may exhibit different reactivity profiles and biological activities, highlighting its potential for specialized uses.
属性
CAS 编号 |
89311-77-3 |
|---|---|
分子式 |
C18H16O3 |
分子量 |
280.3 g/mol |
IUPAC 名称 |
phenyl-(2-phenyl-4,5-dihydro-1,3-dioxepin-2-yl)methanone |
InChI |
InChI=1S/C18H16O3/c19-17(15-9-3-1-4-10-15)18(16-11-5-2-6-12-16)20-13-7-8-14-21-18/h1-7,9-13H,8,14H2 |
InChI 键 |
MGPMSBKIJHDBIP-UHFFFAOYSA-N |
规范 SMILES |
C1COC(OC=C1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


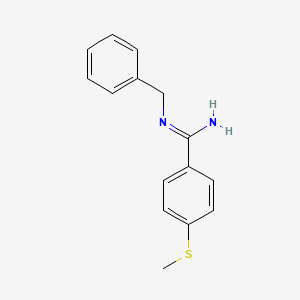
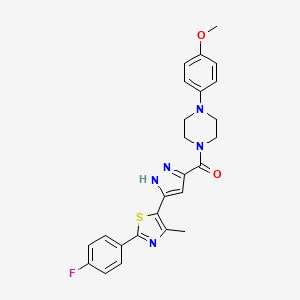

![(2E)-2-[4-(dimethylamino)benzylidene]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B14126941.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B14126943.png)
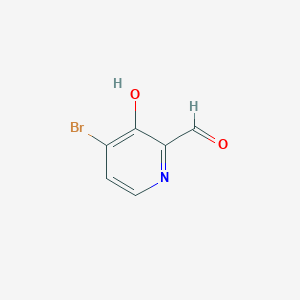
![5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126954.png)
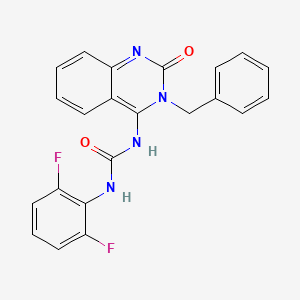
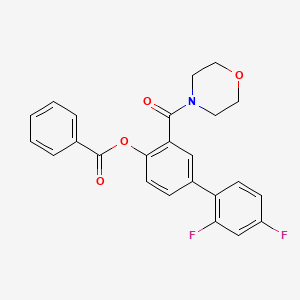
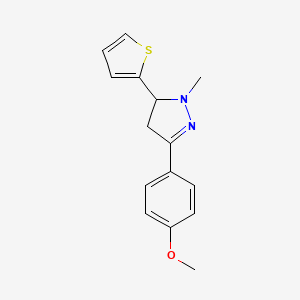
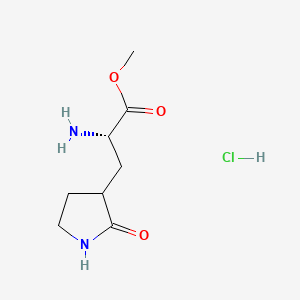
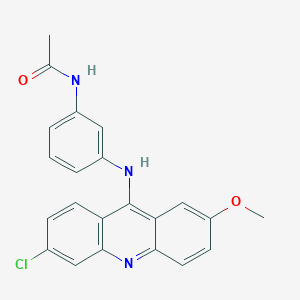
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B14126990.png)
